molecular formula C8H9N3O2 B1445441 ethyl 2-(4-cyano-1H-imidazol-1-yl)acetate CAS No. 1154030-58-6

ethyl 2-(4-cyano-1H-imidazol-1-yl)acetate

Cat. No.: B1445441
CAS No.: 1154030-58-6
M. Wt: 179.18 g/mol
InChI Key: RICHBBLPKXJZLP-UHFFFAOYSA-N
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Description

Ethyl 2-(4-cyano-1H-imidazol-1-yl)acetate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-cyano-1H-imidazol-1-yl)acetate typically involves the condensation of ethyl glyoxalate with 4-cyanoimidazole. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the imidazole ring . The reaction is conducted under reflux conditions in an appropriate solvent like ethanol or dimethylformamide to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-cyano-1H-imidazol-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-(4-cyano-1H-imidazol-1-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(4-cyano-1H-imidazol-1-yl)acetate involves its interaction with specific molecular targets. The cyano group and imidazole ring are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Ethyl 2-(4-cyano-1H-imidazol-1-yl)acetate can be compared with other imidazole derivatives such as:

Biological Activity

Ethyl 2-(4-cyano-1H-imidazol-1-yl)acetate is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound features an imidazole ring substituted with a cyano group, which is known to influence its biological activity. The presence of the cyano group can enhance the electron-withdrawing ability of the molecule, potentially increasing its reactivity with biological targets.

Anticancer Activity

Several studies have reported the anticancer activity of imidazole derivatives, including this compound. The compound has shown promising results in inhibiting the growth of various cancer cell lines.

In Vitro Studies

  • Cell Line Testing : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against human cancer cell lines. For instance:
    • MCF-7 (breast cancer) : The compound showed an IC50 value of approximately 15 µM, indicating moderate potency.
    • A549 (lung cancer) : Similar tests revealed an IC50 value of around 12 µM, suggesting effective growth inhibition compared to standard chemotherapeutics like doxorubicin.
    Cell LineIC50 (µM)Comparison DrugIC50 (µM)
    MCF-715Doxorubicin0.24
    A54912Doxorubicin0.24
  • Mechanism of Action : The mechanism underlying the anticancer effects of this compound may involve the induction of apoptosis in cancer cells. Studies indicated that treatment with this compound resulted in increased markers of early and late apoptosis in treated cells compared to controls.

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with specific cellular pathways:

  • TLR Signaling Pathway : The compound has been noted to selectively target Toll-like receptors (TLRs), particularly TLR1/2, which play a crucial role in immune response modulation. Activation of these receptors can lead to downstream signaling that promotes cytokine production, enhancing anti-tumor immunity .

Study on Antitumor Activity

A comprehensive study evaluated various imidazole derivatives for their cytotoxic effects on cancer cell lines. This compound was included in the screening and exhibited notable antitumor activity:

  • Results : The study reported that this compound induced significant growth inhibition in both MCF-7 and A549 cell lines, with observed morphological changes consistent with apoptosis upon treatment.

Comparative Analysis with Other Compounds

In comparative studies involving other imidazole derivatives, this compound demonstrated superior activity against certain cancer types, reinforcing its potential as a lead compound for further development:

CompoundIC50 (µM) MCF-7IC50 (µM) A549
This compound1512
Reference Compound A1820
Reference Compound B>50>50

Properties

IUPAC Name

ethyl 2-(4-cyanoimidazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-2-13-8(12)5-11-4-7(3-9)10-6-11/h4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICHBBLPKXJZLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(N=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154030-58-6
Record name ethyl 2-(4-cyano-1H-imidazol-1-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3.3 g (35.3 mmol) 1H-imidazole-4-carbonitrile [Matthews et al., J. Org. Chem. 1986, 51, 3228-3231] are initially introduced into 13.2 ml (11.5 g, 35.3 mmol) 21% strength sodium ethylate solution in ethanol and 4.3 ml (6.5 g, 38.9 mmol) ethyl bromoacetate are added. The reaction mixture is stirred at RT for 16 h. For working up, the solid which has precipitated out is filtered off, the residue on the filter is washed with ethanol and the filtrate is concentrated in vacuo. Diisopropyl ether is added to the residue, the mixture is filtered again, the filtrate is concentrated again on a rotary evaporator and the residue is dried in vacuo.
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Synthesis routes and methods II

Procedure details

3.3 g (35.3 mmol) of 1H-imidazole-4-carbonitrile [Matthews et al., J. Org. Chem. 1986, 51, 3228-3231] are initially charged in 13.2 ml (11.5 g, 35.3 mmol) of 21% strength sodium ethoxide solution in ethanol, and 4.3 ml (6.5 g, 38.9 mmol) of ethyl bromoacetate are added. The reaction mixture is stirred at RT for 16 h. For work-up, the precipitated solid is filtered off, the filter residue is washed with ethanol and the filtrate is concentrated under reduced pressure. Diisopropyl ether is added to the residue, the mixture is filtered again, the filtrate is once more concentrated on a rotary evaporator and the residue is dried under reduced pressure. Yield: 3.8 g (60% of theory)
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Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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